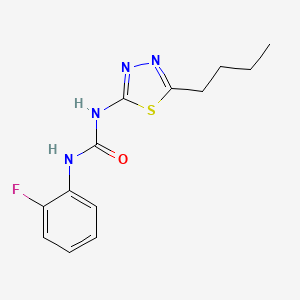
N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide
描述
N-Butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide, also known as compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidinecarboxamides and has a molecular weight of 395.51 g/mol.
作用机制
The mechanism of action of N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 is mainly attributed to its high affinity for the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is widely distributed in various tissues, including the brain, heart, and liver. It is involved in various cellular processes such as ion channel regulation, intracellular calcium signaling, and protein synthesis. Compound 1 binds to the sigma-1 receptor and modulates its activity, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In neuroscience, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. It has also been shown to enhance cognitive function and memory. In cancer research, it has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In addition, N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 has been shown to have analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. It is also relatively easy to synthesize and purify, which makes it a cost-effective N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide for lab experiments. However, one of the limitations of N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 is its low solubility in water, which can make it difficult to use in certain experiments. In addition, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
未来方向
There are several future directions for the study of N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1. One of the potential applications is in the development of new drugs targeting the sigma-1 receptor for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, the structure-activity relationship of N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 can be further explored to develop more potent and selective N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamides. Furthermore, the physiological and biochemical effects of N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 can be studied in more detail to better understand its mechanisms of action and potential therapeutic applications.
科学研究应用
Compound 1 has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as neuroprotection, neurotransmitter release, and intracellular calcium signaling. In cancer research, N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 has been studied for its potential antitumor activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In drug discovery, N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide 1 has been used as a lead N-butyl-1-(2-fluorobenzoyl)-N-phenyl-4-piperidinecarboxamide for the development of new drugs targeting the sigma-1 receptor.
属性
IUPAC Name |
N-butyl-1-(2-fluorobenzoyl)-N-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c1-2-3-15-26(19-9-5-4-6-10-19)22(27)18-13-16-25(17-14-18)23(28)20-11-7-8-12-21(20)24/h4-12,18H,2-3,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGNCMQAJUIHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4-acetyl-1,4-diazepan-1-yl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B4818910.png)
![N-butyl-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4818918.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbenzamide](/img/structure/B4818924.png)
![3-benzyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4818929.png)
![6-{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4818941.png)
![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4818945.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4818953.png)

![N-(5-{2-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4818983.png)
![1-bromo-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B4818987.png)

![1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4818994.png)